What are the chemical properties of Desacetylrocuronium?
What are the chemical properties of Desacetylrocuronium?
An In-Depth Technical Guide to the Chemical Properties of 17-Desacetylrocuronium
Introduction
17-Desacetylrocuronium, systematically known as Rocuronium Impurity C, is a molecule of significant interest in pharmaceutical science. It is the primary plasma metabolite and a principal degradation product of Rocuronium Bromide, a widely used non-depolarizing neuromuscular blocking agent.[1][2][3][4] The presence and quantity of 17-Desacetylrocuronium are critical quality attributes for Rocuronium Bromide drug products, as impurities can impact both the efficacy and safety profiles.[5] While its neuromuscular blocking potency is approximately 20 times less than the parent drug, a thorough understanding of its chemical properties is paramount for researchers, analytical scientists, and drug development professionals involved in the manufacturing, formulation, and quality control of Rocuronium Bromide.[2][6]
This guide provides a comprehensive technical overview of the chemical properties of 17-Desacetylrocuronium. It is designed to move beyond a simple recitation of facts, instead offering insights into the causality behind its chemical behavior and providing robust, field-proven methodologies for its analysis and characterization.
Part 1: Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. 17-Desacetylrocuronium is an aminosteroidal compound characterized by a rigid steroid nucleus, a morpholinyl group at the 2-position, a hydroxyl group at the 3-position, and a quaternary pyrrolidinium group at the 16-position. The key structural difference from its parent compound, Rocuronium, is the presence of a hydroxyl group at the 17-position instead of an acetate ester.
Caption: 2D Chemical Structure of Desacetylrocuronium cation.
Table 1: Chemical Identifiers for 17-Desacetylrocuronium Bromide
| Identifier | Value | Source |
| IUPAC Name | (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol bromide | [7] |
| CAS Number | 119302-86-2 | [3][7] |
| Molecular Formula | C₃₀H₅₁BrN₂O₃ | [3][7][8] |
| Molecular Weight | 567.64 g/mol | [3][8] |
| Synonyms | 17-Desacetyl Rocuronium, Org 9943, Rocuronium EP Impurity C | [7][9] |
Part 2: Formation Pathways: Hydrolytic Degradation and Synthesis Impurity
17-Desacetylrocuronium originates from two primary sources: as a metabolic byproduct in vivo and as a process-related impurity or degradation product in vitro.[1][5] The principal chemical pathway for its formation is the hydrolysis of the C-17 acetate ester of Rocuronium Bromide.[10]
This hydrolysis reaction is significantly influenced by environmental conditions. The causality is clear: the ester linkage is susceptible to nucleophilic attack, a reaction catalyzed by both acid and, more potently, base (hydroxyl ions).[10][11] Consequently, the rate of formation of 17-Desacetylrocuronium from Rocuronium Bromide increases at elevated temperatures and is markedly accelerated at higher pH levels.[10] This makes pH control a critical parameter in the formulation and storage of Rocuronium Bromide solutions to ensure stability and minimize impurity formation.
From a synthetic perspective, 17-Desacetylrocuronium can arise as an impurity during the manufacturing of Rocuronium Bromide. The synthesis often involves the selective acetylation of a diol precursor.[12][13] If this acetylation step is incomplete, the unreacted diol can be carried through subsequent steps, leading to the formation of the final desacetyl impurity.
Caption: Primary formation pathway of 17-Desacetylrocuronium from Rocuronium Bromide.
Part 3: Physicochemical Properties
The physical and chemical properties of 17-Desacetylrocuronium dictate its behavior in solution, its storage requirements, and the analytical strategies for its detection. Its structure, a bulky, relatively non-polar steroid backbone appended with polar hydroxyl, morpholine, and a charged quaternary ammonium group, results in amphipathic characteristics.
Table 2: Physicochemical Properties of 17-Desacetylrocuronium Bromide
| Property | Value / Description | Source |
| Appearance | Off-white to pale beige solid | [8] |
| Melting Point | >196°C (with decomposition) | [8] |
| Solubility | Slightly soluble in Chloroform and Methanol.[8] It is difficult to dissolve in water but has high solubility in other organic solvents.[8] | |
| Storage Conditions | Hygroscopic; store at -20°C under an inert atmosphere.[8] |
The limited aqueous solubility is expected for a large steroidal molecule. However, the presence of the quaternary ammonium cation and polar functional groups prevents it from being entirely lipophilic. This solubility profile is a key consideration in designing chromatographic methods, where a balance of aqueous and organic solvents is needed for effective retention and elution.[14] Its hygroscopic nature necessitates storage in controlled, low-humidity environments to prevent water absorption, which could not only affect the physical state but also potentially provide a medium for localized hydrolytic reactions if any residual parent compound is present.
Part 4: Chemical Stability and Forced Degradation Studies
Understanding the stability of 17-Desacetylrocuronium itself, and more commonly, the conditions that lead to its formation from the parent drug, is a regulatory requirement and a cornerstone of formulation development.[15] Forced degradation studies are designed to intentionally stress a drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.[15]
The protocol below describes a self-validating system for investigating the hydrolytic stability of Rocuronium Bromide, which will directly generate 17-Desacetylrocuronium. The successful separation and detection of the newly formed peak corresponding to 17-Desacetylrocuronium validates the method's ability to monitor this specific degradation pathway.
Experimental Protocol: Hydrolytic Stress Testing of Rocuronium Bromide
Objective: To accelerate the formation of 17-Desacetylrocuronium from Rocuronium Bromide under acidic and basic conditions and to confirm its detection using a stability-indicating HPLC method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Rocuronium Bromide at a concentration of 1.0 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
-
Acidic Degradation:
-
Transfer 5 mL of the stock solution to a suitable flask.
-
Add 5 mL of 2M HCl.
-
Reflux the mixture for 12 hours.[1]
-
After cooling to room temperature, carefully neutralize the solution with 2M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.[15]
-
-
Basic Degradation:
-
Transfer 5 mL of the stock solution to a suitable flask.
-
Add 5 mL of 2M NaOH.
-
Reflux the mixture for 12 hours.[1]
-
After cooling to room temperature, carefully neutralize the solution with 2M HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.[15]
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration without subjecting it to stress conditions.
-
Analysis: Analyze all three samples (acid-stressed, base-stressed, and control) using the stability-indicating HPLC method detailed in Part 5. The appearance of a new peak in the stressed samples at the retention time corresponding to a 17-Desacetylrocuronium reference standard confirms the degradation pathway.
Caption: Experimental workflow for forced degradation of Rocuronium Bromide.
Part 5: Analytical Characterization Methodologies
Accurate and precise quantification of 17-Desacetylrocuronium is essential for quality control and pharmacokinetic studies. Due to its structural similarity to the parent drug and other related substances, chromatographic separation is the cornerstone of its analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the standard method for assessing the purity of Rocuronium Bromide and quantifying its impurities, including 17-Desacetylrocuronium. The choice of a stationary phase and mobile phase is critical to achieve resolution between these closely related steroidal compounds. A method using a silica-based column with a buffered organic-aqueous mobile phase is common, leveraging hydrophilic interaction and ion-exchange mechanisms.[14][16]
Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with UV detection.
-
Column: Thermo Hypersil Silica (250 mm × 4.6 mm, 5.0 µm) or equivalent.[16]
-
Mobile Phase: Acetonitrile and 4.53 g/L tetramethylammonium hydroxide solution (pH adjusted to 7.4 with phosphoric acid) in a 90:10 (v/v) ratio.[16]
-
Expertise Note: The tetramethylammonium hydroxide acts as an ion-pairing agent, improving the peak shape and retention of the quaternary ammonium compounds. The high proportion of acetonitrile is characteristic of a Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is well-suited for separating polar analytes.[14]
-
-
Flow Rate: 2.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection Wavelength: 210 nm.[15][16]
-
Expertise Note: Steroids lack a strong chromophore, so detection at a low UV wavelength like 210 nm is necessary to achieve adequate sensitivity.[15]
-
-
Injection Volume: 20 µL.[16]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of 17-Desacetylrocuronium to determine its retention time.
-
Inject the control and stressed samples from the forced degradation study.
-
Monitor the chromatogram for the appearance and growth of the 17-Desacetylrocuronium peak relative to the Rocuronium peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: For quantification in complex biological matrices such as human plasma, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[17] It couples the separation power of LC with the mass-based detection of mass spectrometry, allowing for accurate measurement even at low concentrations typical of metabolites.
Protocol: Quantification in Human Plasma
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analog or a structurally similar compound like 3-desacetylvecuronium).[17][18]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[17]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.[17]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[17]
-
Trustworthiness Note: This protein precipitation method is a self-validating system. Efficient precipitation is visually confirmed by a solid pellet, and the use of an internal standard added at the beginning corrects for any variability in extraction efficiency or matrix effects, ensuring data integrity.
-
-
LC and MS Conditions: These must be optimized for the specific instrument but will typically involve a C18 reversed-phase column and a mobile phase gradient of water/acetonitrile containing a modifier like formic acid to promote ionization. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both 17-Desacetylrocuronium and the internal standard for maximum selectivity.
Conclusion
17-Desacetylrocuronium is a chemically well-defined metabolite and degradant of Rocuronium Bromide. Its core chemical properties are dictated by its aminosteroidal structure. It is primarily formed via hydrolysis of the C-17 ester of its parent compound, a process accelerated by heat and basic pH. Its physicochemical characteristics, including its off-white solid appearance and specific solubility profile, inform its handling and analytical method development. Robust chromatographic methods, particularly HPLC for purity testing and LC-MS/MS for bioanalysis, are essential for its accurate characterization and quantification. A comprehensive understanding of these properties is not merely academic; it is a fundamental requirement for ensuring the quality, stability, and safety of Rocuronium Bromide formulations.
References
-
ChemBK. (2024, April 9). 17-Desacetyl Rocuronium Bromide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Desacetylrocuronium. PubChem Compound Database. Available at: [Link]
-
Kovács, B., et al. (2015). Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 29(18), 1711-1720. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). DESACETYLROCURONIUM. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Org 9943. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). US7569687B2 - Processes for the synthesis of rocuronium bromide.
-
Poe, S. L., et al. (2025). Continuous Manufacturing of Rocuronium Bromide. Part 1: Step 1 Process Development. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). US20060058276A1 - Processes for the preparation and purification of rocuronium bromide.
-
India Patent Office. (n.d.). Process For The Preparation Of Rocuronium Bromide And Intermediates Thereof. Available at: [Link]
-
Trajkovic, J., et al. (2013). Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin, 59(1, 2), 29-37. Available at: [Link]
-
Pharmaffiliates. (n.d.). Rocuronium bromide and its Impurities. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetyl-17-deacetyl Rocuronium Bromide. PubChem Compound Database. Available at: [Link]
-
Semantic Scholar. (n.d.). Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. Available at: [Link]
-
Takeda, S., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(3), 166-171. Available at: [Link]
-
Hunter, J. M. (2004). Pharmacology of neuromuscular blocking drugs. BJA Education, 4(1), 5-10. Available at: [Link]
-
Veeprho. (n.d.). Rocuronium Bromide Impurities and Related Compound. Available at: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). DESACETYLROCURONIUM. Inxight Drugs. Available at: [Link]
-
U.S. Food & Drug Administration. (n.d.). Rocuronium - accessdata.fda.gov. Available at: [Link]
-
National Center for Biotechnology Information. (2024, February 28). Rocuronium. StatPearls. Available at: [Link]
-
MDPI. (2023, May 15). Innovative Rocuronium Bromide Topical Formulation for Targeted Skin Drug Delivery: Design, Comprehensive Characterization, In Vitro 2D/3D Human Cell Culture and Permeation. Available at: [Link]
-
U.S. Pharmacopeia. (2011, November 28). Rocuronium Bromide. Available at: [Link]
-
Yuan, B., et al. (2019). Determination of the related substances in Rocuronium Bromide Injection by HPLC. Journal of Shenyang Pharmaceutical University. Available at: [Link]
-
ResearchGate. (2026, February 7). Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma. Available at: [Link]
-
Gao, L., et al. (2001). Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 757(2), 207-214. Available at: [Link]
-
Hacettepe University. (n.d.). Solvent Effect. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scbt.com [scbt.com]
- 4. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Org 9943 | C30H51BrN2O3 | CID 182556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Desacetylrocuronium | C30H51N2O3+ | CID 182557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. caod.oriprobe.com [caod.oriprobe.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
